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For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Amino-2-(2-nitrophenyl)acetic acid is a synthetically valuable, non-proteinogenic amino

acid. As a derivative of phenylglycine, it serves as a crucial building block and intermediate in

the fields of medicinal chemistry and organic synthesis. Its structure, featuring an amino group,

a carboxylic acid, and a reactive nitrophenyl moiety, makes it a versatile scaffold for the

development of more complex molecules.

This compound is frequently utilized as a precursor in the synthesis of novel therapeutic

agents, particularly those targeting neurological disorders and compounds with potential anti-

inflammatory and analgesic properties.[1] The broader class of nitrophenylglycine derivatives

has been investigated for activity at excitatory amino acid receptors, such as the NMDA and

AMPA receptors. Antagonists of these receptors are of significant interest for treating a range of

neuropathological conditions. Therefore, a thorough understanding of the physicochemical

properties of 2-Amino-2-(2-nitrophenyl)acetic acid is essential for its effective application in

drug design, process development, and formulation.
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This technical guide provides a summary of the known computational and physical data for 2-
Amino-2-(2-nitrophenyl)acetic acid and its common hydrochloride salt. Due to the limited

availability of direct experimental data in public literature, this guide also furnishes detailed,

standardized experimental protocols for the determination of its core physicochemical

properties.

Physicochemical Properties
The key properties of a molecule dictate its behavior in both chemical and biological systems,

influencing factors such as reactivity, solubility, absorption, and distribution.

Compound Identification
The compound is commonly supplied as a hydrochloride salt to improve stability and handling.

Identifier
2-Amino-2-(2-
nitrophenyl)acetic acid

2-Amino-2-(2-
nitrophenyl)acetic acid HCl

CAS Number 50381-53-8 50357-25-0[1]

Molecular Formula C₈H₈N₂O₄ C₈H₈N₂O₄·HCl[1]

Molecular Weight 196.16 g/mol 232.66 g/mol [1]

Appearance - White solid[1]

Purity - ≥ 95% (by NMR)[1]

Storage - 0-8°C[1]

Computed Physicochemical Data
The following properties for the parent compound, 2-Amino-2-(2-nitrophenyl)acetic acid,

have been calculated using computational models.
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Property Value Source

XLogP3 -1.9 PubChem

Hydrogen Bond Donor Count 2 PubChem

Hydrogen Bond Acceptor

Count
5 PubChem

Rotatable Bond Count 2 PubChem

Topological Polar Surface Area 109 Å² PubChem

Complexity 238 PubChem

Reference Data: 2-Nitrophenylacetic acid
Experimental data for the parent compound is not widely available. However, data for its

immediate precursor, 2-Nitrophenylacetic acid (CAS: 3740-52-1), is provided below for

reference and comparison.

Property Value Source

Melting Point 137-140 °C Sigma-Aldrich[1]

pKa 3.94 ChemicalBook[2]

Solubility in Water 1.417 g/L (at 20 °C) Wikipedia[3]

Appearance
Yellow to Pale Brown

Crystalline Powder
Wikipedia[3]

Experimental Protocols & Workflows
The following sections provide detailed methodologies for the synthesis and characterization of

2-Amino-2-(2-nitrophenyl)acetic acid.

Synthesis Protocol: Strecker Reaction
The most direct and established method for synthesizing α-amino acids from aldehydes is the

Strecker synthesis.[3] This three-component reaction involves the condensation of an aldehyde
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with an ammonia source and a cyanide source to form an α-aminonitrile, which is subsequently

hydrolyzed.

Objective: To synthesize 2-Amino-2-(2-nitrophenyl)acetic acid from 2-nitrobenzaldehyde.

Materials:

2-Nitrobenzaldehyde

Ammonium chloride (NH₄Cl)

Sodium cyanide (NaCN)

Methanol (MeOH)

Water (H₂O)

Concentrated Hydrochloric Acid (HCl)

Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)

Diethyl ether or Dichloromethane

Anhydrous sodium sulfate (Na₂SO₄)

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

Magnetic stirrer and heating mantle

Ice bath

Procedure:

Part 1: Synthesis of 2-Amino-2-(2-nitrophenyl)acetonitrile

In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar.

Dissolve 2-nitrobenzaldehyde (1.0 eq) and ammonium chloride (1.5 eq) in a mixture of

methanol and water.
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Cool the solution to 0-5 °C using an ice bath.

To this stirring solution, add sodium cyanide (1.2 eq) portion-wise, ensuring the temperature

remains below 10 °C. Caution: Sodium cyanide is extremely toxic. Handle with appropriate

personal protective equipment and have a cyanide antidote kit available.

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by adding cold water.

Extract the aqueous layer with an organic solvent like diethyl ether or dichloromethane (3x

volumes).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure to obtain the crude α-aminonitrile intermediate.

Part 2: Hydrolysis to 2-Amino-2-(2-nitrophenyl)acetic acid

To the crude 2-amino-2-(2-nitrophenyl)acetonitrile, add concentrated hydrochloric acid

(excess).

Heat the mixture to reflux (typically 90-110 °C) for 4-8 hours. The hydrolysis of the nitrile to a

carboxylic acid and the ammonium salt of the amine will occur.

Monitor the completion of hydrolysis by TLC.

After cooling to room temperature, carefully neutralize the reaction mixture with a base (e.g.,

NaOH or NH₄OH solution) to the isoelectric point of the amino acid (typically pH 5-6) to

precipitate the product.

Collect the solid product by filtration and wash with cold water and then a small amount of

cold ethanol.

Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain

the purified 2-Amino-2-(2-nitrophenyl)acetic acid.
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Synthesis and Characterization Workflow Diagrams

General Synthesis Workflow

2-Nitrobenzaldehyde
+ NH4Cl + NaCN
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Acid Hydrolysis
(Conc. HCl, Reflux)
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Purified Product:
2-Amino-2-(2-nitrophenyl)acetic acid

Click to download full resolution via product page

Caption: General workflow for the synthesis of the target compound via Strecker reaction.
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Physicochemical Characterization Workflow

Purified Sample

Melting Point (DSC)
pKa (Potentiometric

Titration)
Solubility

(Shake-Flask)
Structure (NMR) Functional Groups (IR) Molecular Weight (MS)

Compile Data Sheet

Click to download full resolution via product page

Caption: A standard workflow for determining the key physicochemical properties of the

synthesized compound.

Protocols for Physicochemical Characterization
1. Melting Point Determination by Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow required to increase the temperature of

a sample and a reference as a function of temperature. A sharp endothermic peak indicates

the melting point.

Procedure:

Accurately weigh 2-5 mg of the dried sample into an aluminum DSC pan.

Hermetically seal the pan. Prepare an empty, sealed pan as a reference.

Place the sample and reference pans into the DSC cell.
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Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

Record the heat flow versus temperature. The onset temperature of the melting endotherm

is typically reported as the melting point.

2. Acid Dissociation Constant (pKa) by Potentiometric Titration

Principle: The pKa values correspond to the pH at which the acidic (carboxylic) and basic

(amino) groups are 50% titrated. These are determined by monitoring the pH of a solution of

the amino acid as a titrant is added.

Procedure:

Prepare a solution of the sample of known concentration (e.g., 0.05 M) in deionized water.

Calibrate a pH meter using standard buffer solutions (pH 4, 7, 10).

Begin by titrating with a standardized HCl solution (e.g., 0.1 M) to determine the pKa of the

carboxylate group (pKa1).

In a separate experiment, titrate the sample solution with a standardized NaOH solution

(e.g., 0.1 M) to determine the pKa of the ammonium group (pKa2).

Record the pH after each incremental addition of titrant.

Plot pH versus the volume of titrant added. The pKa values are the pH at the half-

equivalence points.

3. Solubility Determination by Shake-Flask Method

Principle: An excess amount of the solid solute is equilibrated with a solvent at a constant

temperature. The concentration of the solute in the resulting saturated solution is then

measured.

Procedure:

Add an excess amount of the sample to a known volume of the desired solvent (e.g.,

water, ethanol, DMSO) in a sealed vial.
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Agitate the vial in a temperature-controlled shaker bath (e.g., at 25 °C) for 24-48 hours to

ensure equilibrium is reached.

Allow the suspension to settle. Centrifuge if necessary.

Carefully withdraw a known volume of the clear supernatant.

Determine the concentration of the compound in the supernatant using a suitable

analytical method, such as UV-Vis spectroscopy or HPLC with a standard calibration

curve.

The solubility is reported in units such as mg/mL or mol/L.

4. Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O

with pH adjustment).

Add a small amount of an internal standard (e.g., TMS).

Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz).

Process the data to assign chemical shifts (δ), multiplicities, and integrations to the

corresponding nuclei in the molecular structure.

Infrared (IR) Spectroscopy:

Prepare the sample, typically as a KBr pellet or using an Attenuated Total Reflectance

(ATR) accessory.

Acquire the spectrum over the range of 4000-400 cm⁻¹.

Identify characteristic absorption bands for key functional groups (e.g., -NH₂, -COOH, -

NO₂, aromatic C-H).

Mass Spectrometry (MS):
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Dissolve the sample in a suitable solvent (e.g., methanol/water).

Infuse the solution into a mass spectrometer, typically using electrospray ionization (ESI).

Acquire the mass spectrum in both positive and negative ion modes to identify the

protonated molecular ion [M+H]⁺ and/or the deprotonated molecular ion [M-H]⁻ to confirm

the molecular weight.

Biological Context: Relevance to NMDA Receptor
Signaling
While 2-Amino-2-(2-nitrophenyl)acetic acid is an early-stage building block, derivatives of the

nitrophenylglycine scaffold have been identified as antagonists of the N-methyl-D-aspartate

(NMDA) receptor. The NMDA receptor is a crucial ionotropic glutamate receptor involved in

synaptic plasticity, learning, and memory. However, its overactivation (excitotoxicity) is

implicated in numerous neurological disorders, including stroke, epilepsy, and

neurodegenerative diseases.

NMDA receptor antagonists can block this overactivation. They often act at the glycine co-

agonist binding site on the GluN1 subunit of the receptor. The diagram below illustrates a

simplified view of the NMDA receptor signaling pathway and the potential point of intervention

for antagonists derived from this chemical class.
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Simplified NMDA Receptor Signaling Pathway
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Caption: NMDA receptor pathway, a target for antagonists derived from the nitrophenylglycine

scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. chemimpex.com [chemimpex.com]

2. Strecker Synthesis | NROChemistry [nrochemistry.com]

3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

To cite this document: BenchChem. [physicochemical properties of 2-Amino-2-(2-
nitrophenyl)acetic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1291617#physicochemical-properties-of-2-amino-2-
2-nitrophenyl-acetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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